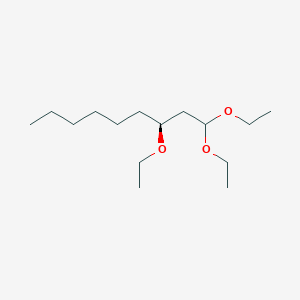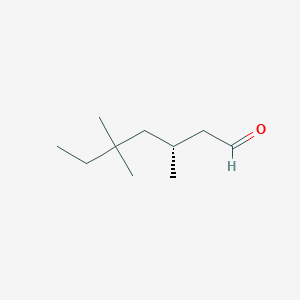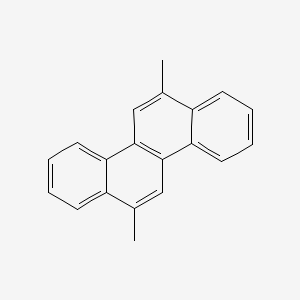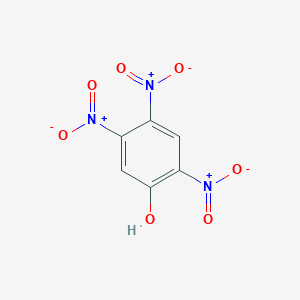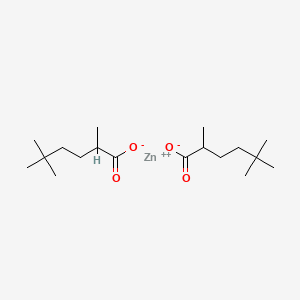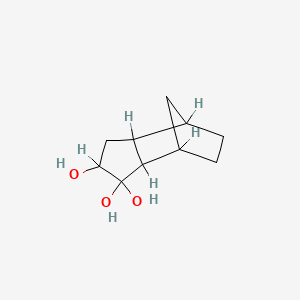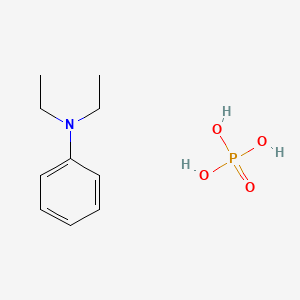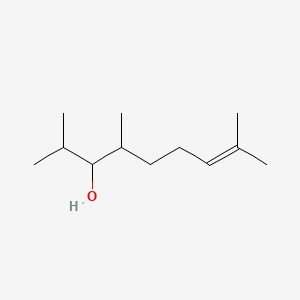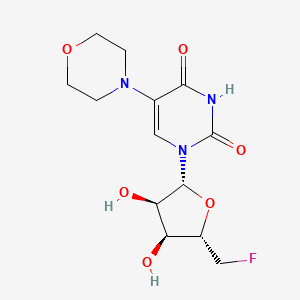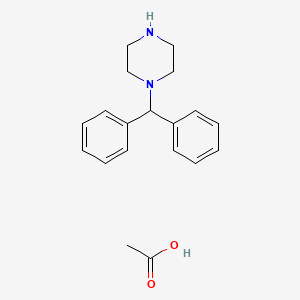
Acetic acid;1-benzhydrylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydrylpiperazinium acetate is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a benzhydryl group attached to a piperazine ring, which is further combined with an acetate group. This compound is known for its pharmacological activities, including vasodilator and hypotensive effects, as well as its ability to increase cerebral blood flow .
Preparation Methods
The synthesis of 1-benzhydrylpiperazinium acetate typically involves the reaction of benzhydryl chloride with piperazine in the presence of a suitable base, followed by the addition of acetic acid to form the acetate salt. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux conditions
Base: Sodium hydroxide or potassium carbonate
The industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Benzhydrylpiperazinium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzhydryl ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of benzhydryl alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents can replace hydrogen atoms, forming halogenated derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, tetrahydrofuran
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Benzhydrylpiperazinium acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various piperazine derivatives with potential pharmacological activities.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its vasodilator and hypotensive properties, as well as its ability to enhance cerebral blood flow.
Industry: Utilized in the development of new materials with specific electrical and dielectric properties.
Mechanism of Action
The mechanism of action of 1-benzhydrylpiperazinium acetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors on the surface of cells, leading to the activation or inhibition of various signaling pathways. This can result in changes in cellular processes such as vasodilation, hypotension, and increased cerebral blood flow .
Comparison with Similar Compounds
1-Benzhydrylpiperazinium acetate can be compared with other similar compounds, such as:
1-Benzhydrylpiperazine: Similar in structure but lacks the acetate group. It also exhibits pharmacological activities like vasodilation and hypotension.
1-Benzhydrylpiperazinium tartrate: Contains a tartrate group instead of an acetate group. It has similar pharmacological properties but may differ in its solubility and stability.
1-Benzhydrylpiperazinium maleate: Contains a maleate group and exhibits similar pharmacological activities.
These comparisons highlight the uniqueness of 1-benzhydrylpiperazinium acetate in terms of its specific chemical structure and resulting properties.
Properties
CAS No. |
83918-73-4 |
|---|---|
Molecular Formula |
C19H24N2O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
acetic acid;1-benzhydrylpiperazine |
InChI |
InChI=1S/C17H20N2.C2H4O2/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19;1-2(3)4/h1-10,17-18H,11-14H2;1H3,(H,3,4) |
InChI Key |
JSZJPSGMTDIWMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


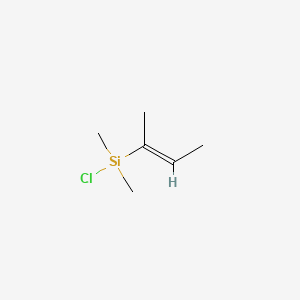
![methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate](/img/structure/B12656807.png)
